molecular formula C19H23ClN2O3S B5008169 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide

Cat. No.: B5008169
M. Wt: 394.9 g/mol
InChI Key: GBDAOEUQJZCOQR-UHFFFAOYSA-N
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Description

The compound “N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide” is a complex organic molecule. It contains a benzyl group, a 4-chlorophenylsulfonyl group, and an isobutylglycinamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl group, the 4-chlorophenylsulfonyl group, and the isobutylglycinamide group. These groups would then be combined in a final step to form the complete molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group would likely contribute to the overall hydrophobicity of the molecule, while the 4-chlorophenylsulfonyl group could potentially participate in various types of chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzyl group, the 4-chlorophenylsulfonyl group, and the isobutylglycinamide group. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzyl group, the 4-chlorophenylsulfonyl group, and the isobutylglycinamide group. For example, the benzyl group could contribute to the overall hydrophobicity of the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear without further study. It could potentially interact with various biological targets due to the presence of the benzyl group, the 4-chlorophenylsulfonyl group, and the isobutylglycinamide group .

Properties

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-15(2)12-21-19(23)14-22(13-16-6-4-3-5-7-16)26(24,25)18-10-8-17(20)9-11-18/h3-11,15H,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDAOEUQJZCOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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